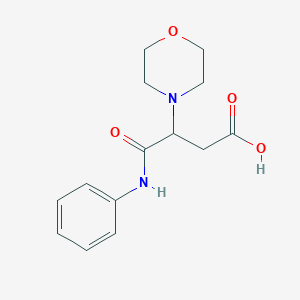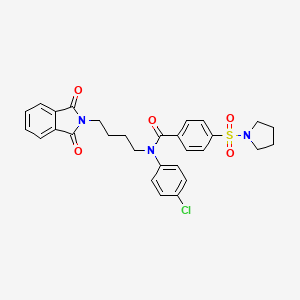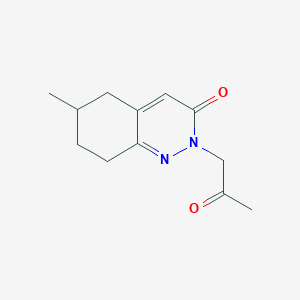
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 412018-59-8 . It has a molecular weight of 166.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H10N2O2/c1-6-3-4-8(12)10(9-6)5-7(2)11/h3-4,9H,1,5H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” are not available, related compounds such as 2-amino-6-(1H-benzo[d]imidazol-2-ylthio)-chromenes have been studied. These compounds have been found to undergo reactions such as the addition of diethylmalonate to conjugated ketones in the presence of NaOEt in abs EtOH, followed by hydrolysis of the ester in a solution of NaOH and subsequent decarboxylation .Physical And Chemical Properties Analysis
The compound “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a solid . It has a molecular weight of 166.18 .Applications De Recherche Scientifique
Tandem One-Pot Synthesis
This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. The synthesis utilizes sustainable ultrasound and microwave platforms, indicating its relevance in green chemistry and the development of efficient synthetic methodologies (Al-Matar et al., 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The study found that certain derivatives exhibit antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Refaat et al., 2004).
Mosquito Larvicidal Activity
Compounds structurally related to "6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" have been synthesized and tested for their mosquito larvicidal activity. This research highlights the compound's potential in contributing to the development of new insecticides (Rajanarendar et al., 2010).
Chemical and Structural Analysis
The compound and its derivatives are also subjects of chemical and structural analysis to understand their properties better. This includes studies on their synthesis, spectroscopic investigation, crystal structure analysis, and quantum chemical studies to explore their potential biological activities and applications in various fields, including pharmacology and material science (Bargavi et al., 2021).
Sensing Properties
Isomers related to "6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" have been studied for their fluorescence sensing properties. These studies are crucial for developing new sensors for metals and other important analytes, demonstrating the compound's utility in analytical chemistry (Hazra et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
6-methyl-2-(2-oxopropyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-4-11-10(5-8)6-12(16)14(13-11)7-9(2)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPVYXZBWJEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)
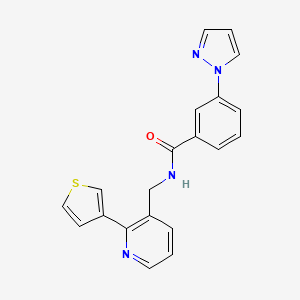

![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)
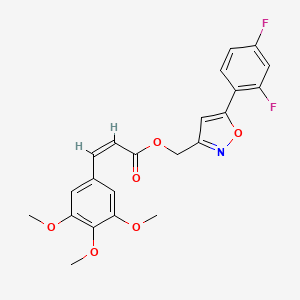


![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)
![N-[2-(Thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2365035.png)
![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)
